molecular formula C12H10F2O B11893539 2-(Difluoromethyl)-3-methoxynaphthalene

2-(Difluoromethyl)-3-methoxynaphthalene

Cat. No.: B11893539
M. Wt: 208.20 g/mol
InChI Key: TXKSWLYAVWODBG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability, lipophilicity, and bioavailability, making fluorinated compounds highly valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-methoxynaphthalene typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylation reagents. For instance, the reaction of 3-methoxynaphthalene with a difluoromethylating agent, such as difluoromethyl iodide (CF2HI), in the presence of a base like potassium carbonate (K2CO3) can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesFor example, copper-based catalysts can be employed to achieve high yields and selectivity in the difluoromethylation of naphthalene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3-methoxynaphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Difluoromethyl)-3-methoxynaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors, by forming strong hydrogen bonds and increasing lipophilicity. This can lead to improved binding affinity and selectivity for the target molecules, thereby enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-3-methoxynaphthalene
  • 2-(Monofluoromethyl)-3-methoxynaphthalene
  • 2-(Difluoromethyl)-1-methoxynaphthalene

Uniqueness

2-(Difluoromethyl)-3-methoxynaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its mono- and trifluoromethyl analogs. The difluoromethyl group provides a balance between the lipophilicity and hydrogen-bonding ability, making it a valuable moiety for enhancing the biological activity and stability of the compound .

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

2-(difluoromethyl)-3-methoxynaphthalene

InChI

InChI=1S/C12H10F2O/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7,12H,1H3

InChI Key

TXKSWLYAVWODBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(F)F

Origin of Product

United States

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